N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains thiazole, thiophene, and pyrazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of individual ring systems, followed by their assembly into the final compound. Common synthetic routes include:
Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Pyrazole Ring: Pyrazoles can be synthesized via the reaction of hydrazines with 1,3-diketones.
Formation of Thiophene Ring: Thiophenes are often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The individual rings are then coupled using various reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-ETHYL-5-METHYL-13-THIAZOL-2-YL)-1-METHYL-3-(THIOPHEN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: can be compared with other heterocyclic compounds containing thiazole, thiophene, and pyrazole rings.
Examples: Thiazole-based antibiotics, thiophene-containing anti-inflammatory agents, pyrazole-derived kinase inhibitors.
Uniqueness
Structural Features: The unique combination of thiazole, thiophene, and pyrazole rings in a single molecule.
Biological Activity: Potential for diverse biological activities due to the presence of multiple heterocyclic rings.
Synthetic Accessibility: The compound’s synthesis may offer advantages in terms of yield, purity, and scalability.
Properties
Molecular Formula |
C15H16N4OS2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4OS2/c1-4-10-9(2)22-15(16-10)17-14(20)12-8-11(18-19(12)3)13-6-5-7-21-13/h5-8H,4H2,1-3H3,(H,16,17,20) |
InChI Key |
VWVHXAPUOULBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C |
Origin of Product |
United States |
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